molecular formula C7H8N2O B1348762 1-(Pyrazin-2-yl)propan-1-one CAS No. 51369-99-4

1-(Pyrazin-2-yl)propan-1-one

Cat. No. B1348762
CAS RN: 51369-99-4
M. Wt: 136.15 g/mol
InChI Key: WMRRWUCODFYEPA-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 1-(Pyrazin-2-yl)propan-1-one derivatives have been synthesized using various techniques. For instance, derivatives such as 1-((5,3-Diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one were synthesized using the reaction of chalcone derivatives with hydrazine hydrate in hot propanoic acid solution (Sid et al., 2013). Similarly, the compound (E)-3-(3-methylthiophen-2-yl)-1-(pyrazin-2-yl)prop-2-en-1-one was synthesized and characterized by spectroscopic techniques (Shivalingegowda et al., 2017).

  • Structural Analysis : Structural elucidation of these compounds involves advanced techniques. For example, 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one was characterized using NMR, IR spectroscopy, X-Ray diffraction, and elemental analysis (Gotsko et al., 2022).

Antimicrobial Activity

  • Antimicrobial Properties : Certain derivatives exhibit significant antimicrobial activity. The synthesized 1-((5,3-Diaryl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one compounds, for instance, showed moderate to significant antimicrobial activity (Sid et al., 2013).

Chemical Analysis and Properties

  • Thermal and Dielectric Properties : The derivatives' thermal stability and dielectric properties have been studied. For instance, 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol crystals, synthesized from a derivative, were analyzed for their thermal stability and dielectric properties (Vyas et al., 2012).

  • understanding of their molecular structures (Suresh et al., 2015).

Coordination Polymers and Ligands

  • Formation of Coordination Polymers : Derivatives like 1-(pyrazin-2-yl)pyridin-2(1H)-one have been used to synthesize two-dimensional sheet coordination polymers, which are important for their potential applications in materials science and coordination chemistry (Li et al., 2008).

Other Applications

  • Redox Properties and Catalysis : Studies have explored the redox properties of compounds containing 1-(Pyrazin-2-yl)propan-1-one, which are significant for catalysis and material science applications (Dicks et al., 2015).

  • Organic Light-Emitting Diodes (OLEDs) : Compounds with pyrazine-containing structures, including derivatives of 1-(Pyrazin-2-yl)propan-1-one, have been used in the design of materials for highly efficient red phosphorescent OLEDs (Liu et al., 2016).

Future Directions

The future directions for “1-(Pyrazin-2-yl)propan-1-one” and its derivatives could involve further exploration of their bioactivity, particularly their antitumor activity5. Additionally, the development of new synthesis methods could also be a potential area of research2.


Please note that this information is based on the available literature and may not be comprehensive. For more detailed information, please refer to the original sources or consult with a chemistry professional.


properties

IUPAC Name

1-pyrazin-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c1-2-7(10)6-5-8-3-4-9-6/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRRWUCODFYEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90338041
Record name 1-(Pyrazin-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrazin-2-yl)propan-1-one

CAS RN

51369-99-4
Record name 1-(Pyrazin-2-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90338041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
XH Liu, HF Liu, CX Pan, JX Li, BA Song… - Letters in Drug …, 2010 - ingentaconnect.com
A series of novel 5-methyl-2,4-disubstitued-oxazole derivatives were synthesized and evaluated for their antitumor activities. The bioassay tests showed that 7-(5-methyl-2-(4-(R)phenyl)…
Number of citations: 5 www.ingentaconnect.com
KN Boblak, M Gasonoo, Y Zhang… - The Journal of Organic …, 2015 - ACS Publications
… After 2 h, 3-phenyl-1-pyrazin-2-yl-propan-1-one 22 (0.467 g, 2.2 mmol) is dissolved in 20 mL anhydrous ether and is slowly introduced to the flask via a transfer loop. The reaction …
Number of citations: 8 pubs.acs.org
Q Xu, Z Yang, D Yin, J Wang - Frontiers of Chemical Engineering in China, 2009 - Springer
Sucrose char sulfonic acid efficiently catalyzed the one-pot three-component Mannich reaction of ketones, aromatic aldehydes and amines in ethanol to afford the corresponding β-…
Number of citations: 27 link.springer.com
YY She, XY Liu, ZG Yang - Advanced Materials Research, 2014 - Trans Tech Publ
Sucrose char sulfonic acid (SCSA) efficiently catalyzed the one-pot, three-component Mannich reaction of ketones, aromatic aldehydes and different amines in ethanol at 30C and …
Number of citations: 0 www.scientific.net

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